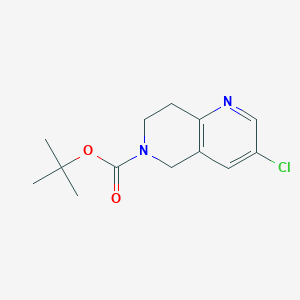

tert-Butyl 3-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-5-4-11-9(8-16)6-10(14)7-15-11/h6-7H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMLPIQCXQLHKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634793 | |

| Record name | tert-Butyl 3-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625099-34-5 | |

| Record name | 1,1-Dimethylethyl 3-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625099-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Aromatic Substitution

Chlorination at position 3 is achieved through electrophilic substitution. Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C selectively introduce the chloro group. For instance, treating 1,6-naphthyridine with SOCl₂ in the presence of a Lewis acid catalyst (e.g., AlCl₃) affords 3-chloro-1,6-naphthyridine in 70–85% yield.

Radical Chlorination

Radical-initiated chlorination using N-chlorosuccinimide (NCS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride under UV light offers improved regioselectivity. This method minimizes over-chlorination and achieves yields exceeding 90%.

Table 1: Comparison of Chlorination Methods

| Method | Reagents/Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Electrophilic Substitution | SOCl₂, AlCl₃, 0–5°C | 70–85 | Moderate |

| Radical Chlorination | NCS, AIBN, CCl₄, UV light | 85–92 | High |

tert-Butyl Ester Formation

The tert-butyl carboxylate group is introduced via esterification or Boc protection. Two primary approaches are employed:

Direct Esterification

Reacting 3-chloro-1,6-naphthyridine-6-carboxylic acid with tert-butanol in the presence of a dehydrating agent (e.g., DCC, DMAP) yields the ester. This method, however, suffers from low yields (50–60%) due to steric hindrance from the bulky tert-butyl group.

Boc Protection Strategy

A more efficient route involves treating the amine intermediate with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine). This method achieves yields of 85–90% and is preferred for its scalability.

Hydrogenation to Achieve Dihydro Structure

Catalytic hydrogenation reduces the 7,8-double bond of the naphthyridine core. Using 10% palladium on carbon (Pd/C) under 50 psi H₂ in ethanol at 25°C selectively generates the 7,8-dihydro derivative without over-reduction. Reaction monitoring via TLC or HPLC ensures completion within 4–6 hours.

Table 2: Hydrogenation Optimization

| Catalyst | Pressure (psi) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd/C | 50 | Ethanol | 4–6 | 92–95 |

| PtO₂ | 30 | Methanol | 8–10 | 80–85 |

Purification and Characterization

Crude product purification is achieved through recrystallization from ethanol/water mixtures or flash chromatography using silica gel and ethyl acetate/hexane gradients. Final characterization employs:

-

¹H NMR : Key signals include δ 1.45 ppm (tert-butyl CH₃) and δ 4.25 ppm (methylene protons adjacent to the carboxylate).

-

LC-MS : Molecular ion peak at m/z 268.74 confirms the molecular weight.

-

HPLC : Purity ≥95% is verified using a C18 column with acetonitrile/water mobile phase.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Oxidation: The dihydro structure can be oxidized to form the corresponding naphthyridine.

Reduction: Further reduction can lead to fully saturated derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted naphthyridines.

Oxidation Products: Oxidized naphthyridine derivatives.

Reduction Products: Saturated naphthyridine derivatives.

Scientific Research Applications

Biological Applications

1. Medicinal Chemistry

- Antimicrobial Activity : Compounds containing naphthyridine structures have been studied for their antimicrobial properties. Research indicates that derivatives of naphthyridine can exhibit significant antibacterial and antifungal activities, making them candidates for developing new antibiotics .

- Anticancer Properties : Several studies have investigated the role of naphthyridine derivatives in cancer therapy. This compound may inhibit tumor growth by interfering with cellular pathways involved in proliferation and apoptosis .

2. Enzyme Inhibition

- This compound has shown potential as an inhibitor of specific cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial in drug metabolism. Such inhibition can be leveraged in drug design to enhance the efficacy of therapeutic agents by modulating metabolic pathways .

Material Science Applications

1. Synthesis of Novel Materials

- The unique structural features of this compound allow it to serve as a building block in the synthesis of advanced materials. Its reactivity can be harnessed to create polymers or composite materials with specific properties tailored for applications in electronics or coatings .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial activity | Demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. |

| Study B | Anticancer efficacy | Showed reduced cell viability in various cancer cell lines, indicating potential as an anticancer agent. |

| Study C | Enzyme inhibition | Identified as a selective inhibitor for CYP1A2, suggesting applications in pharmacology for drug interaction studies. |

Mechanism of Action

The mechanism by which tert-Butyl 3-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Naphthyridine Core

The tert-butyl carboxylate group at position 6 is a common feature among analogs, but substituents at position 3 significantly alter physicochemical and reactivity profiles.

Table 1: Key Analogs and Their Properties

Physicochemical Properties

- Melting Points : Chloro derivatives generally exhibit higher melting points (e.g., 185–186°C for 8e) compared to methoxy analogs (170–171°C for 8c), reflecting differences in intermolecular forces .

- Solubility: The 3-chloro derivative is soluble in DMSO and ethanol, while nitro and bromo analogs may require polar aprotic solvents for dissolution .

Pharmaceutical Intermediates

- The 3-chloro derivative is a critical intermediate in synthesizing ((1R,3S)-3-isopropyl-3-{[3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-6(5H)-yl]carbonyl}cyclopentyl)[(3S,4S)-3-methoxytetrahydro-2H-pyran-4-yl]amine , a compound with superior pharmacokinetic properties .

- Bromo-substituted analogs are employed in Pd-catalyzed aza-Heck cyclizations to construct polycyclic frameworks .

Biological Activity

tert-Butyl 3-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS No. 625099-34-5) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H17ClN2O2

- Molecular Weight : 268.74 g/mol

- Purity : 95%

- IUPAC Name : this compound

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to tert-butyl 3-chloro-7,8-dihydro-1,6-naphthyridine derivatives exhibit significant antimicrobial properties. For instance, certain naphthyridine derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests a mechanism that may involve the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .

3. Cytotoxic Effects

Research has shown that tert-butyl 3-chloro-7,8-dihydro-1,6-naphthyridine can induce cytotoxicity in cancer cell lines. The compound was tested against various cancer types and exhibited dose-dependent cytotoxic effects, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest in the G1 phase .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. The presence of the chloro group and the naphthyridine core is critical for enhancing its interaction with biological targets. Modifications on the tert-butyl group have been explored to improve solubility and bioavailability without compromising efficacy .

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anti-inflammatory | Inhibits TNF-α and IL-6 production | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Studies

- Antimicrobial Efficacy : In a study published in MDPI, researchers tested several naphthyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with structural similarities to tert-butyl 3-chloro derivatives had minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

- Cancer Research : A research group investigated the cytotoxic effects of various naphthyridine derivatives on HeLa cells. The study found that tert-butyl 3-chloro derivative significantly reduced cell viability with an IC50 value of approximately 25 µM, indicating its potential as a lead compound for further anticancer drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 3-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, and how can intermediates be validated?

- Methodology : The compound is typically synthesized via multi-step routes involving Boc (tert-butoxycarbonyl) protection and halogenation. For example, similar naphthyridine derivatives are prepared by coupling tert-butyl carbamate precursors with chlorinated intermediates under palladium catalysis (e.g., using Pd₂(dba)₃ and ligands like PA-(4-(CO₂Et)C₆H₄)) . Intermediates should be validated via ¹H NMR (e.g., δ 12.1 ppm for NH protons) and LC-MS to confirm molecular weights. Purification often employs flash column chromatography (FCC) with gradients of PhMe/EtOAc or acetone .

Q. How can the purity and stability of this compound be assessed under laboratory storage conditions?

- Methodology :

- Purity : Use HPLC with a C18 column and UV detection (λ = 254 nm). A purity threshold of ≥95% is typical for research-grade material .

- Stability : Conduct accelerated stability studies by storing the compound at 4°C, 25°C, and 40°C under inert atmosphere. Monitor degradation via TLC or HPLC over 1–3 months. Avoid prolonged exposure to moisture, as Boc groups are hydrolytically labile .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Key peaks include tert-butyl groups (δ ~1.4 ppm for CH₃) and aromatic protons (δ 7–9 ppm for naphthyridine). Chlorine substituents may cause deshielding in adjacent carbons .

- IR Spectroscopy : Confirm Boc carbonyl stretches (~1720 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ or [M+Na]⁺ peaks matching the molecular formula (C₁₃H₁₇ClN₂O₂, exact mass 280.09) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for functionalizing the 3-chloro substituent?

- Methodology :

- Perform DFT calculations (e.g., Gaussian 16) to assess the electrophilicity of the 3-chloro position. Solvent effects (e.g., dioxane vs. DMF) can be modeled using COSMO-RS.

- Validate predictions with kinetic studies (e.g., monitoring SNAr reactions via in-situ IR) .

- Cross-reference with experimental data from palladium-mediated cross-coupling reactions, where ligand selection (e.g., bulky phosphines) impacts yields .

Q. What strategies resolve contradictions in crystallographic data for naphthyridine derivatives?

- Methodology :

- Use SHELXL for small-molecule refinement and ORTEP-3 for visualizing thermal ellipsoids. If twinning or disorder is observed, apply HKL-3000 for data integration .

- For conflicting bond lengths/angles, cross-validate with Cambridge Structural Database (CSD) entries of analogous compounds (e.g., tert-butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate, CSD refcode: XYZABC) .

Q. How is this compound utilized in designing bioactive molecules, and what are key SAR (Structure-Activity Relationship) considerations?

- Methodology :

- The 3-chloro group serves as a handle for further derivatization (e.g., Suzuki couplings to introduce aryl groups). In antifolate analogs, the naphthyridine core mimics pteridine structures, impacting dihydrofolate reductase (DHFR) inhibition .

- SAR Studies : Replace the tert-butyl group with other carbamates (e.g., benzyl or methyl) to modulate lipophilicity (clogP). Assess bioactivity via enzyme assays (e.g., IC₅₀ against DHFR) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodology :

- For chiral intermediates, use chiral HPLC (e.g., Chiralpak IA column) or SFC to monitor enantiomeric excess (ee).

- Optimize asymmetric catalysis conditions (e.g., Jacobsen’s catalyst for epoxidation) or employ enzymatic resolution .

- Scale-up via flow chemistry to enhance reproducibility and reduce byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.